molecular formula C10H18ClNO2 B3235428 (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1354010-30-2

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3235428
CAS No.: 1354010-30-2
M. Wt: 219.71 g/mol
InChI Key: JPSPBVBCTKBAEJ-QMMMGPOBSA-N
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Description

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro group at the third position of the piperidine ring and a tert-butyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-Chloro-piperidine.

    Esterification: The carboxylic acid group is then protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (S)-piperidine-1-carboxylic acid tert-butyl ester.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: (S)-Piperidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The tert-butyl ester group provides stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • (S)-3-Chloro-piperidine-1-carboxylic acid methyl ester
  • (S)-3-Chloro-piperidine-1-carboxylic acid ethyl ester
  • (S)-3-Bromo-piperidine-1-carboxylic acid tert-butyl ester

Comparison:

  • Uniqueness: (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to methyl or ethyl esters. The chloro group also offers distinct reactivity compared to other halogens like bromine.
  • Reactivity: The chloro group in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromo counterpart.
  • Applications: The tert-butyl ester group enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry where membrane permeability is crucial.

Properties

IUPAC Name

tert-butyl (3S)-3-chloropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSPBVBCTKBAEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155411
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354010-30-2
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354010-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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